molecular formula C30H34I2N2 B13747199 4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide CAS No. 24660-76-2

4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide

Cat. No.: B13747199
CAS No.: 24660-76-2
M. Wt: 676.4 g/mol
InChI Key: ODAUQSGHPYKFGK-UHFFFAOYSA-L
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Description

4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide is a chemical compound with the molecular formula C30H34N2I2. It is known for its unique structure, which consists of two benzyl groups attached to a biphenyl core through dimethylammonium linkages. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide typically involves the reaction of biphenyl with benzyldimethylamine in the presence of iodine. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield the final product.

Industrial Production Methods

Industrial production of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants

    Continuous monitoring: To ensure optimal reaction conditions

    Purification steps: Including recrystallization and filtration to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium azide in dimethylformamide

Major Products Formed

    Oxidation: Formation of biphenyl derivatives with carboxylic acid groups

    Reduction: Formation of biphenyl derivatives with amine groups

    Substitution: Formation of azide-substituted biphenyl derivatives

Scientific Research Applications

4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.

Mechanism of Action

The mechanism of action of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit enzyme activity: By binding to the active site of enzymes, preventing substrate access.

    Modulate receptor function: By interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide can be compared with other similar compounds, such as:

    4,4’-Biphenyldiamine: Lacks the benzyldimethylammonium groups, resulting in different chemical properties and applications.

    Benzyltrimethylammonium iodide: Contains a single benzyl group and trimethylammonium, leading to variations in reactivity and biological activity.

The uniqueness of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide lies in its dual benzyl groups and biphenyl core, which confer distinct chemical and biological properties.

Properties

CAS No.

24660-76-2

Molecular Formula

C30H34I2N2

Molecular Weight

676.4 g/mol

IUPAC Name

benzyl-[4-[4-[benzyl(dimethyl)azaniumyl]phenyl]phenyl]-dimethylazanium;diiodide

InChI

InChI=1S/C30H34N2.2HI/c1-31(2,23-25-11-7-5-8-12-25)29-19-15-27(16-20-29)28-17-21-30(22-18-28)32(3,4)24-26-13-9-6-10-14-26;;/h5-22H,23-24H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

ODAUQSGHPYKFGK-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](C)(C)CC4=CC=CC=C4.[I-].[I-]

Origin of Product

United States

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